2-[4-(difluoromethoxy)phenyl]-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(difluoromethoxy)phenyl]-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,3,4-oxadiazole is a complex organic compound known for its unique chemical structure and properties. This compound features a combination of difluoromethoxyphenyl and trifluoromethylpyrazolyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(difluoromethoxy)phenyl]-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,3,4-oxadiazole typically involves multiple steps. One common method includes the reaction of 4-(difluoromethoxy)benzohydrazide with 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid under specific conditions to form the desired oxadiazole ring . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-(difluoromethoxy)phenyl]-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the difluoromethoxy group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: NaOMe in methanol, KOtBu in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[4-(difluoromethoxy)phenyl]-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-[4-(difluoromethoxy)phenyl]-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the activity of enzymes involved in inflammation or cell proliferation, thereby exhibiting anti-inflammatory or anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 3-[(5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-yl)methylthio]-4,5-dihydro-5,5-dimethyl-1,2-oxazole
- 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole
- (5-(difluoromethoxy)-2-(trifluoromethyl)phenyl)methanol
Uniqueness
2-[4-(difluoromethoxy)phenyl]-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,3,4-oxadiazole stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its difluoromethoxy and trifluoromethyl groups enhance its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H9F5N4O2 |
---|---|
Molecular Weight |
360.24 g/mol |
IUPAC Name |
2-[4-(difluoromethoxy)phenyl]-5-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C14H9F5N4O2/c1-23-10(14(17,18)19)6-9(22-23)12-21-20-11(25-12)7-2-4-8(5-3-7)24-13(15)16/h2-6,13H,1H3 |
InChI Key |
SXCKCCJMYMYXPP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=NN=C(O2)C3=CC=C(C=C3)OC(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.